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Compound of Interest

Compound Name: 3-(Methoxymethylene)oxetane

CAS No.: 1313739-05-7

Cat. No.: B567828

Get Quote

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 3-(methoxymethylene)oxetane, a novel heterocyclic compound with potential applications

in medicinal chemistry and materials science. As experimental spectra for this specific molecule

are not readily available in the public domain, this document serves as a predictive guide for

researchers, scientists, and drug development professionals. The interpretations herein are

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS), drawing analogies from structurally related

oxetane and vinyl ether derivatives.

Introduction
3-(Methoxymethylene)oxetane (C₅H₈O₂) is a unique molecule that incorporates a strained

four-membered oxetane ring and a vinyl ether functionality. The oxetane moiety is of growing

interest in drug discovery as a bioisosteric replacement for gem-dimethyl or carbonyl groups,

often leading to improved physicochemical properties such as aqueous solubility and metabolic

stability. The methoxymethylene group introduces a site of unsaturation and potential for further
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functionalization. Accurate spectroscopic characterization is paramount for the unambiguous

identification and quality control of this compound in any research and development setting.

Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will

be used for 3-(methoxymethylene)oxetane.

Figure 1: Molecular structure and atom numbering of 3-(methoxymethylene)oxetane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 3-(methoxymethylene)oxetane are

detailed below.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the oxetane ring protons, the

vinylic proton, and the methoxy group protons.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H5 (vinylic) 6.0 - 6.5 triplet (t) ~2-3

H2/H4 (oxetane) 4.6 - 5.0 multiplet (m) -

H2'/H4' (oxetane) 4.4 - 4.8 multiplet (m) -

H7 (methoxy) 3.5 - 3.8 singlet (s) -

Rationale for Assignments:

Vinylic Proton (H5): The proton on the exocyclic double bond is part of a vinyl ether system.

Its chemical shift is expected to be in the downfield region for vinylic protons, influenced by

the electron-donating oxygen atom. It is predicted to appear as a triplet due to coupling with

the two adjacent oxetane protons (H2/H4).
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Oxetane Protons (H2/H4): The methylene protons on the oxetane ring adjacent to the ring

oxygen (C2 and C4) are diastereotopic and are expected to appear at a downfield chemical

shift due to the deshielding effect of the oxygen atom. They will likely present as complex

multiplets due to geminal and vicinal coupling with each other and with the vinylic proton. For

unsubstituted oxetane, these protons appear around 4.65 ppm.[1]

Methoxy Protons (H7): The three protons of the methoxy group are equivalent and are not

coupled to any other protons, thus they will appear as a sharp singlet in the typical range for

methoxy groups.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique

carbon atoms and their chemical environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C5 (vinylic, =CH) 135 - 145

C3 (quaternary, =C) 120 - 130

C2/C4 (oxetane, -CH₂-O-) 70 - 80

C7 (methoxy, -OCH₃) 55 - 60

Rationale for Assignments:

Vinylic Carbons (C3 and C5): The sp²-hybridized carbons of the methoxymethylene group

will appear in the downfield region of the spectrum. In vinyl ethers, the carbon alpha to the

oxygen (C5) is typically more deshielded than the beta carbon (C3).

Oxetane Carbons (C2/C4): The sp³-hybridized carbons of the oxetane ring bonded to the

ring oxygen are expected to be significantly deshielded and appear in the 70-80 ppm range.

Methoxy Carbon (C7): The carbon of the methoxy group will appear in the typical region for

sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 =C-H stretch Medium

2950 - 2850 C-H stretch (sp³) Medium-Strong

1680 - 1640 C=C stretch (exocyclic) Medium

1250 - 1200 =C-O-C stretch (asymmetric) Strong

1150 - 1050 C-O-C stretch (cyclic ether) Strong

~850 =C-H bend (out-of-plane) Medium-Weak

Interpretation of the Spectrum:

C-H Stretching: The spectrum will show absorptions for both sp² C-H stretching (from the

vinylic proton) just above 3000 cm⁻¹ and sp³ C-H stretching (from the oxetane and methoxy

groups) just below 3000 cm⁻¹.

C=C Stretching: A key feature will be the C=C stretching vibration of the exocyclic double

bond in the 1680-1640 cm⁻¹ region. The exocyclic nature of this double bond on a small ring

may shift this frequency to the higher end of the typical range.

C-O Stretching: The most intense bands in the spectrum are expected to be the C-O

stretching vibrations. A strong band around 1250-1200 cm⁻¹ is characteristic of the

asymmetric stretch of the vinyl ether linkage. Another strong absorption between 1150-1050

cm⁻¹ will be due to the C-O-C stretching of the strained oxetane ring.

=C-H Bending: A band around 850 cm⁻¹ is characteristic of the out-of-plane bending of the

vinylic hydrogen in a vinyl ether.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, which aids in structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization -
EI)

m/z Predicted Fragment Interpretation

100 [C₅H₈O₂]⁺˙ Molecular Ion (M⁺˙)

99 [M - H]⁺ Loss of a hydrogen radical

85 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group

72 [C₄H₈O]⁺˙
Retro [2+2] cycloaddition (loss

of C=O) - less likely

71 [M - CHO]⁺ Loss of a formyl radical

58 [C₃H₆O]⁺˙
Cleavage of the

methoxymethylene group

43 [C₂H₃O]⁺
Acylium ion from fragmentation

of the vinyl ether

Interpretation of the Spectrum:

Molecular Ion: The molecular ion peak at m/z 100 should be observable, confirming the

molecular weight of the compound.

Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage alpha to the

oxygen atom. Loss of a methyl radical from the methoxy group would result in a fragment at

m/z 85.

Ring Opening and Fragmentation: The strained oxetane ring is susceptible to fragmentation

upon ionization. Ring opening followed by various bond cleavages can lead to a complex

fragmentation pattern. A significant peak at m/z 58 could correspond to the oxetane radical

cation after loss of the methoxymethylene group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567828?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vinyl Ether Fragmentation: Vinyl ethers can undergo characteristic rearrangements and

fragmentations. The formation of an acylium-type ion at m/z 43 is a plausible pathway.

Experimental Protocols
While specific experimental data for 3-(methoxymethylene)oxetane is not provided, the

following are generalized, standard operating procedures for the acquisition of the

spectroscopic data discussed.

NMR Spectroscopy Acquisition
Sample Preparation: Dissolve 5-10 mg of 3-(methoxymethylene)oxetane in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the

spectrometer to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical

parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-2 seconds. Collect a sufficient number of scans

(e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Switch the spectrometer to the ¹³C nucleus frequency. Use a proton-

decoupled pulse sequence to simplify the spectrum. Typical parameters include a 30° pulse

width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds. A larger number

of scans will be required to obtain a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift

scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum and

identify the multiplicities of the peaks.

IR Spectroscopy Acquisition (ATR-FTIR)
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory to account for atmospheric and instrumental contributions.
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Sample Analysis: Place a small amount of the solid 3-(methoxymethylene)oxetane sample

directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added to obtain

a high-quality spectrum.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum.

Mass Spectrometry Acquisition (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or a gas chromatography (GC-MS) inlet.

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

Mass Analysis: Scan a range of m/z values (e.g., 10-200 amu) to detect the molecular ion

and fragment ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
(methoxymethylene)oxetane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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